(1Z)-N'-(2-Methylphenyl)(phenyl)ethanimidamide
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Overview
Description
(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide is an organic compound that belongs to the class of imidamides It is characterized by the presence of a phenyl group and a 2-methylphenyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired imidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted imidamides, amines, oximes, and nitriles, depending on the specific reaction and conditions used.
Scientific Research Applications
(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the 2-methylphenyl group.
N-(2-Methylphenyl)acetamide: Similar but with a different functional group.
N-Phenylbenzamide: Contains a benzamide group instead of an imidamide.
Uniqueness
(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide is unique due to the presence of both phenyl and 2-methylphenyl groups attached to the ethanimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37828-97-0 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-(2-methylphenyl)-2-phenylethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-5-6-10-14(12)17-15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
SMKDAQNEDJLLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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